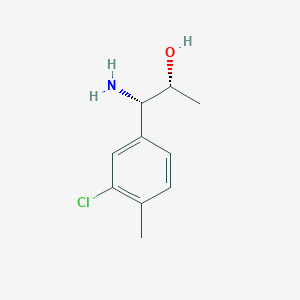

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

Beschreibung

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3-chloro-4-methylphenyl substituent at the C1 position and a hydroxyl group at the C2 position. Its stereochemistry (1S,2R) confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and pharmacology.

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

(1S,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

InChI-Schlüssel |

DDLOTFVEGBQMOJ-GMSGAONNSA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)Cl |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable chiral amine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic pathways, or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1392212-91-7) Structural Differences: Replaces the 4-methyl group with a trifluoromethyl (-CF₃) group. Impact on Properties: The electron-withdrawing -CF₃ group increases electronegativity and metabolic stability compared to the methyl group in the target compound. This substitution may enhance binding to hydrophobic pockets in biological targets, as seen in fluorinated pharmaceuticals . Molecular Formula: C₁₀H₁₁ClF₃NO (vs. C₁₀H₁₄ClNO for the target compound).

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) Structural Differences: Features an indolyloxy moiety and methoxyphenoxy ethylamino side chain. Functional Implications: The extended aromatic system and ether linkages enhance α₁/β₁-adrenoceptor binding affinity (IC₅₀ values in nanomolar range) and antiarrhythmic activity, as reported in pharmacological studies .

Stereochemical Variants

- (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL (CAS 2250242-77-2) Stereochemical Differences: Diastereomeric configuration (1R,2R) vs. (1S,2R). Biological Relevance: Stereochemistry critically influences receptor interactions. For example, (1R,2R)-isomers of analogous amino alcohols exhibit reduced β₁-adrenoceptor binding compared to (1S,2R) forms due to spatial mismatches in chiral binding pockets .

Amino Alcohol Derivatives with Simplified Aromatic Systems

- (2S)-2-Amino-3-phenyl-1-propanol Structural Differences: Lacks chloro and methyl substituents on the phenyl ring. Functional Impact: The absence of halogenation reduces lipophilicity (logP ~1.2 vs. ~2.5 for the target compound), correlating with lower membrane permeability in vitro .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Sensitivity: The (1S,2R) configuration in the target compound optimizes spatial alignment with adrenoceptor binding sites, as inferred from racemic mixtures of related compounds showing diminished activity .

- Substituent Effects : Halogenation (Cl) and alkylation (CH₃) on the aromatic ring improve bioavailability and target engagement, whereas bulkier groups (e.g., -CF₃) may trade potency for metabolic stability .

- Pharmacological Potential: Structural parallels to Compound 10 suggest the target compound could exhibit spasmolytic or antiarrhythmic effects, though direct experimental validation is needed .

Notes

- Evidence gaps exist in direct pharmacological data for (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL; inferences are drawn from structurally analogous compounds.

- Synthetic yields for related amino alcohols (e.g., 70% for Compound 10) suggest feasible scalability .

Biologische Aktivität

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL, with the CAS number 1213387-46-2, is a chiral compound characterized by its unique structure that includes an amino group, a chlorinated aromatic ring, and a secondary alcohol. Its molecular formula is CHClNO, and it has a molecular weight of approximately 199.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological macromolecules.

Research indicates that (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exhibits notable biological activity through various mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity by forming hydrogen bonds and engaging in π-π interactions with proteins, which can influence metabolic pathways and potentially serve as a precursor for drugs targeting specific conditions .

- Receptor Binding : Its structure allows effective engagement with various receptors, suggesting potential implications in pharmacology and toxicology.

Pharmacological Studies

Several studies have investigated the pharmacological properties of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL:

Comparative Analysis

To better understand the biological activity of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL | CHClFNO | Contains fluorine; different biological activity profile |

| (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL | CHClNO | Different chlorine position; potential differences in receptor binding |

| (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL | CHClNO | Enantiomeric variation may lead to different pharmacological effects |

This table illustrates the diversity within this class of molecules while highlighting the specific characteristics of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL that may confer unique biological activities or therapeutic potentials.

Case Study 1: Antioxidant Properties

In studies focusing on antioxidant activity among similar compounds, it was found that certain derivatives exhibited high DPPH radical scavenging abilities. For instance, compounds with phenolic fragments demonstrated significantly higher antioxidant properties compared to their non-substituted analogs. This suggests that structural modifications can enhance the biological efficacy of related compounds .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.